molecular formula C8H7N3O B12964730 7-Amino-1H-indazole-3-carbaldehyde

7-Amino-1H-indazole-3-carbaldehyde

Cat. No.: B12964730
M. Wt: 161.16 g/mol
InChI Key: KJQJEJGJSBJYSX-UHFFFAOYSA-N
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Description

7-Amino-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The presence of both an amino group and an aldehyde group in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by formylation to introduce the aldehyde group. Another approach involves the nitrosation of indoles, which provides a direct route to indazole derivatives .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed reactions in the presence of oxygen as the terminal oxidant have been reported to produce indazole derivatives in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

7-Amino-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. For instance, indazole derivatives are known to inhibit specific enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 2H-Indazole-3-carbaldehyde
  • 7-Nitro-1H-indazole-3-carbaldehyde

Comparison: 7-Amino-1H-indazole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which provides it with distinct reactivity and versatility in chemical synthesis. Compared to other indazole derivatives, it offers a broader range of functionalization possibilities, making it a valuable intermediate in medicinal chemistry and other fields .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

7-amino-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,9H2,(H,10,11)

InChI Key

KJQJEJGJSBJYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)C=O

Origin of Product

United States

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